3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole class of heterocyclic compounds. [, , , ] These compounds are characterized by a five-membered ring containing three carbon and two nitrogen atoms in adjacent positions. [, ] This particular derivative features a carboxylic acid group at the 4-position of the pyrazole ring, a phenyl group at the 1-position, and a 4-bromophenyl group at the 3-position. [, , ]
While the specific source of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not explicitly mentioned in the provided literature, it is synthesized in the laboratory. [, ] In scientific research, it serves as a valuable building block for synthesizing various other compounds with potential biological activities. [, , , ]
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the class of organic compounds known as phenylpyrazoles. It features a pyrazole ring substituted with both a bromophenyl and a phenyl group, and contains a carboxylic acid functional group. The compound is recognized for its potential biological activities, particularly in pharmacological applications.
The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods, primarily involving the reaction of appropriate phenyl and pyrazole derivatives.
The molecular structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid features:
The compound can be represented using various chemical notation systems:
These representations facilitate computational modeling and structural analysis in cheminformatics .
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo several chemical reactions:
While specific mechanisms for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid are not extensively documented, compounds in the pyrazole class often exhibit biological activity through interactions with various enzymes or receptors. For instance:
In silico studies suggest that modifications on the phenyl rings can significantly alter binding affinities to target proteins .
The physical properties include:
Chemical properties encompass:
These properties are critical for determining the compound's suitability for various applications in research and pharmaceutical development .
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has potential applications including:
Research continues to explore its full potential in these fields, emphasizing the importance of further synthesis and biological evaluation .
Pyrazole derivatives constitute a privileged scaffold in drug discovery due to their versatile bioactivity and structural adaptability. The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—enables diverse binding interactions with biological targets through hydrogen bonding, π-stacking, and dipole interactions [6]. This core structure exhibits planar geometry and aromatic character, facilitating penetration of cellular membranes and interaction with hydrophobic enzyme pockets [10]. Approximately 15% of commercially available small-molecule drugs contain pyrazole or related azole heterocycles, including blockbuster agents like celecoxib (COX-2 inhibitor) and the pesticide fipronil [6]. The 1,3,4-substitution pattern in pyrazoles allows for strategic functionalization at the N1, C3, and C4 positions, creating three-dimensional diversity critical for structure-activity relationship (SAR) optimization. This molecular plasticity enables pyrazole derivatives to serve as kinase inhibitors, antimicrobials, and anticancer agents, with over 50 pyrazole-based candidates currently in clinical development [6] [8].
Table 1: Therapeutic Agents Featuring Pyrazole Core Structures
Compound | Substitution Pattern | Primary Application | Target Protein |
---|---|---|---|
Celecoxib | 1,3,5-Trisubstituted | Anti-inflammatory | COX-2 |
Fipronil | 3-CN-4-Br-phenyl | Insecticide | GABA receptor |
CDPPB | 4-Carboxylic acid | Neurological disorders | mGluR5 receptor |
Betazole | 2-Heteroaryl | Diagnostic agent | Histamine H2 receptor |
The strategic incorporation of bromine atoms into phenylpyrazole systems emerged in the 1990s as a response to metabolic instability in early agrochemicals. Bromination at the para-position of the C3-phenyl ring significantly enhanced compound lipophilicity (logP increase ≈ 0.8–1.2 units) and extended plasma half-life by resisting cytochrome P450-mediated oxidation [3] [5]. Patent WO2013041602A1 (2013) documented the first systematic exploration of 4-carboxylic acid-functionalized pyrazoles as abiotic plant stress agents, demonstrating that the carboxylic acid moiety improved phloem mobility in crops [3]. The specific compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 372107-34-1) gained prominence after 2010 as a synthetic intermediate for SDH-inhibiting fungicides targeting succinate dehydrogenase in Fusarium species [6] . Industrial-scale synthesis evolved from early stoichiometric methods to catalytic processes, with Patent EP1828164B1 (2008) disclosing a Pd-catalyzed coupling approach that boosted yields from 45% to >85% [5]. Current production employs vanadium-catalyzed oxidation of the corresponding aldehyde precursor (CAS 36640-41-2), enabling gram-to-kilogram scale synthesis under GMP conditions .
Table 2: Key Synthetic Intermediates in Brominated Pyrazole Development
Intermediate | CAS Registry | Molecular Weight | Primary Synthetic Role |
---|---|---|---|
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 36640-41-2 | 327.18 g/mol | Vanadium-catalyzed oxidation substrate |
Ethyl 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylate | Not available | 371.22 g/mol | Hydrolysis precursor |
1H-Pyrazole-4-carboxylic acid, 3-(4-bromophenyl)-1-phenyl- | 372107-34-1 | 343.18 g/mol | Final carboxylic acid product |
This compound integrates three orthogonal pharmacophores that synergistically enhance target engagement:
Table 3: Pharmacophore Contributions to Bioactivity
Pharmacophore | Electronic Effects | Steric Role | Biological Interactions |
---|---|---|---|
C4-Carboxylic Acid | pKa ≈ 3.42; Anionic at pH 7.4 | Linear geometry | Ionic bonds with Arg/Lys; H-bond donation |
4-Bromophenyl (C3) | σp = 0.23; Hammett constant | Planar hydrophobic surface | Halogen bonding with backbone carbonyls |
N1-Phenyl | Moderate π-donor (σm = 0.12) | Dihedral angle ≈48° | π-π stacking with Phe/Tyr residues |
The molecular architecture enables predictable derivatization: amidation of the carboxylic acid yields fungicidal succinate dehydrogenase inhibitors (SDHIs), while conversion to acyl hydrazides generates antiviral agents . Recent studies demonstrate its utility in synthesizing triazolothiadiazole hybrids exhibiting MIC values of 8 μg/mL against Candida albicans—surpassing amphotericin B (10 μg/mL) in antifungal potency . The compound’s melting point (≈460 K) and thermal stability further support its manufacturability as a pharmaceutical building block [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: